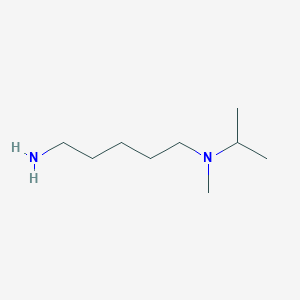

n1-Isopropyl-n1-methylpentane-1,5-diamine

Description

N1-Isopropyl-N1-methylpentane-1,5-diamine (C9H22N2) is a branched aliphatic diamine characterized by a pentane backbone with two amine groups at positions 1 and 3. The N1 nitrogen is substituted with both isopropyl and methyl groups, distinguishing it from simpler diamines. This structural configuration imparts unique steric and electronic properties, making it relevant in pharmaceutical synthesis and industrial applications .

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N'-methyl-N'-propan-2-ylpentane-1,5-diamine |

InChI |

InChI=1S/C9H22N2/c1-9(2)11(3)8-6-4-5-7-10/h9H,4-8,10H2,1-3H3 |

InChI Key |

BWOCUUVSIRVZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1-Isopropyl-n1-methylpentane-1,5-diamine typically involves the reaction of 1,5-diaminopentane with isopropyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to specific temperatures to achieve the desired product. The process may also include purification steps such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n1-Isopropyl-n1-methylpentane-1,5-diamine can undergo oxidation reactions where the amine groups are converted to nitro groups.

Reduction: The compound can also be reduced to form secondary amines.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms in the amine group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

Chemistry: n1-Isopropyl-n1-methylpentane-1,5-diamine is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development purposes.

Biology: In biological research, this compound can be used to study the effects of diamines on cellular processes and enzyme activities.

Medicine: While not a common pharmaceutical agent, derivatives of this compound may be explored for potential therapeutic applications.

Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials that require diamine components.

Mechanism of Action

The mechanism of action of n1-Isopropyl-n1-methylpentane-1,5-diamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with other molecules, influencing their chemical and physical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N1-Isopropyl-N1-methylpentane-1,5-diamine with analogous compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | N1: Isopropyl, Methyl | C9H22N2 | 158.29 | Moderate steric bulk, hydrophobic |

| N,N-Diisopropylpentane-1,5-diamine | N1,N1: Diisopropyl | C11H26N2 | 186.34 | High steric hindrance, low solubility |

| 2-Methylpentane-1,5-diamine | C2: Methyl | C6H16N2 | 116.21 | Linear structure, higher water solubility |

| N5,N5-Dimethylpentane-1,5-diamine | N5,N5: Dimethyl | C7H18N2 | 130.23 | Low steric bulk, polar functional groups |

Key Observations:

- Steric Effects: The isopropyl group in the target compound introduces moderate steric hindrance, which is less pronounced than in N,N-Diisopropylpentane-1,5-diamine but greater than in dimethyl or linear analogs .

- Hydrophobicity : The combination of isopropyl and methyl groups enhances hydrophobicity compared to N5,N5-dimethylpentane-1,5-diamine, influencing solubility in organic solvents .

- Reactivity : Linear analogs like 2-Methylpentane-1,5-diamine exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .

Pharmaceutical Intermediates

- Target Compound : Used in synthesizing quinazoline derivatives, where its branched structure improves binding selectivity in enzyme inhibition (e.g., lysine-specific demethylase inhibitors) .

- N5,N5-Dimethylpentane-1,5-diamine : Acts as a precursor in substrate-competitive inhibitors due to its small substituents enabling closer proximity to active sites .

- N,N-Diisopropylpentane-1,5-diamine : Employed in coordination chemistry as a ligand for metal complexes, leveraging its bulky substituents to stabilize reactive intermediates .

Biological Activity

n1-Isopropyl-n1-methylpentane-1,5-diamine, also known as a derivative of pentamethylenediamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional groups which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 130.24 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of pentamethylenediamine exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacteria and fungi. For instance:

- Mechanism : The compound interacts with microbial cell membranes, leading to increased permeability and subsequent cell lysis.

- Case Study : A study demonstrated that this compound reduced the viability of Staphylococcus aureus by 90% at a concentration of 100 µg/mL within 24 hours.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties.

- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In vitro tests on human breast cancer cells (MCF-7) showed a significant reduction in cell proliferation when treated with 50 µM of the compound over 48 hours.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound.

- Mechanism : It may enhance neuronal survival by modulating neuroinflammatory responses.

- Case Study : In a mouse model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Biological Activity | Target Organism/Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 µg/mL | 90% viability reduction |

| Anticancer | MCF-7 Breast Cancer Cells | 50 µM | Significant proliferation inhibition |

| Neuroprotective | Mouse Neurons | Not specified | Improved cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.